Pandamarilactonine A

Antimicrobial Alkaloids Natural Products

Select Pandamarilactonine A for reproducible antimicrobial and anti-amyloid research. This (+)-enantiomer-enriched pyrrolidine alkaloid exhibits 15.6 µg/mL MIC against P. aeruginosa (diastereomer B inactive) and 74% Aβ inhibition. Its established absolute configuration from L-prolinol ensures stereochemical reliability for SAR studies. Ideal for Gram-negative antibiotic and Alzheimer's lead development.

Molecular Formula C18H23NO4
Molecular Weight 317.4 g/mol
Cat. No. B12573777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePandamarilactonine A
Molecular FormulaC18H23NO4
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCC1=CC(OC1=O)C2CCCN2CCCC=C3C=C(C(=O)O3)C
InChIInChI=1S/C18H23NO4/c1-12-10-14(22-17(12)20)6-3-4-8-19-9-5-7-15(19)16-11-13(2)18(21)23-16/h6,10-11,15-16H,3-5,7-9H2,1-2H3
InChIKeyHSICZNIIIPFAAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pandamarilactonine A for Research: Pyrrolidine Alkaloid from Pandanus amaryllifolius (CAS 303008-80-2)


Pandamarilactonine A is a pyrrolidine alkaloid belonging to the butenolide class of organic compounds [1]. It was first isolated from the leaves of Pandanus amaryllifolius Roxb., a plant used in traditional Southeast Asian medicine [2]. The compound has the molecular formula C₁₈H₂₃NO₄ and a molecular weight of 317.38 g/mol . Pandamarilactonine A exists as a mixture enriched with the (+)-enantiomer, in contrast to its diastereomer Pandamarilactonine B, which occurs as a racemate [3]. The absolute configuration was established through asymmetric total synthesis starting from L-prolinol [4].

Pandamarilactonine A: Why Analogs Cannot Be Simply Substituted


Pandamarilactonine A exhibits stereochemical and biological activity profiles that distinguish it from closely related analogs. While it shares a core pyrrolidine-butenolide scaffold with Pandamarilactonine B, differences in stereochemistry (erythro vs. threo) and enantiomeric composition result in divergent potency in key assays. For instance, in antimicrobial and anti-amyloid aggregation assays, Pandamarilactonine A consistently outperforms its diastereomer B [1][2]. Furthermore, the absolute configuration of Pandamarilactonine A has been rigorously established [3], providing a reliable basis for structure-activity relationship studies that cannot be extrapolated to other in-class compounds. Generic substitution without these specific stereochemical and activity data would compromise experimental reproducibility and biological relevance.

Pandamarilactonine A: Quantitative Differentiation Evidence


Pandamarilactonine A Exhibits Superior Antimicrobial Potency Against Pseudomonas aeruginosa Compared to Its Diastereomer

Pandamarilactonine A demonstrates antimicrobial activity against Pseudomonas aeruginosa with an MIC of 15.6 µg/mL and an MBC of 31.25 µg/mL [1]. In contrast, Pandamarilactonine B, its closest diastereomer, did not exhibit comparable activity in this assay under identical conditions. This differential potency highlights the importance of stereochemistry for antimicrobial efficacy.

Antimicrobial Alkaloids Natural Products

Pandamarilactonine A Shows Enhanced Inhibition of Amyloid-β Aggregation

In a Thioflavin T assay, Pandamarilactonine A inhibited Aβ aggregation by 74%, significantly higher than the 63% inhibition observed for Pandamarilactonine B [1]. This 11-percentage-point advantage demonstrates superior efficacy in disrupting amyloid fibril formation, a key pathological hallmark of Alzheimer's disease.

Neuroscience Alzheimer's Disease Amyloid-beta

Pandamarilactonine A Demonstrates Superior Inhibition of Advanced Glycation End-Products (AGEs)

Pandamarilactonine A exhibited greater inhibition of AGE formation in a BSA-dextrose model compared to Pandamarilactonine B. At 100 µg/mL, inhibition was 74% for A versus 56% for B; at 50 µg/mL, inhibition was 50% for A versus 34% for B [1]. The differential efficacy is both statistically and biologically significant across concentrations.

Glycation Diabetes Complications Aging

Pandamarilactonine A Has a Defined Absolute Configuration and Stereochemical Purity

The absolute configuration of Pandamarilactonine A was unambiguously established through the first asymmetric total synthesis starting from L-prolinol [1]. This resolved earlier uncertainties about its stereochemistry, which had been revised from an initial spectroscopic assignment [2]. In contrast, natural Pandamarilactonine B occurs as a racemate, lacking the enantiomeric enrichment seen in A [3]. This stereochemical definition is critical for reproducible pharmacological studies and for the synthesis of derivatives.

Stereochemistry Asymmetric Synthesis Natural Products

Pandamarilactonine A Achieves a Synthesis Yield of 9% via Biomimetic Route

In a biomimetic total synthesis, Pandamarilactonine A was obtained in a 9% yield, identical to the yield for Pandamarilactonine B under the same conditions [1]. While yields are modest, this parity confirms that the synthetic route does not intrinsically favor one diastereomer, underscoring that the natural occurrence of A as an enantiomerically enriched mixture is a result of stereoselective biosynthesis rather than synthetic artifact.

Total Synthesis Biomimetic Chemistry Process Development

Pandamarilactonine A Demonstrates Binding Affinity to Aβ Dodecamer Comparable to Pandamarilactonine B

Molecular docking studies revealed that Pandamarilactonine A binds to the Aβ dodecameric structure with a binding energy (BE) of approximately −7.5 to −7.7 kcal/mol, a value comparable to that of Pandamarilactonine B [1]. This similar binding affinity, despite the differences in in vitro Aβ aggregation inhibition, suggests that the superior inhibitory activity of Pandamarilactonine A may be influenced by additional factors such as solubility, cellular permeability, or off-target interactions not captured in the docking model.

Molecular Docking Alzheimer's Disease Structure-Activity Relationship

Pandamarilactonine A: Optimal Application Scenarios Based on Quantitative Evidence


Antimicrobial Research Targeting Pseudomonas aeruginosa

Researchers investigating natural product-derived antimicrobial agents should select Pandamarilactonine A over its diastereomer B, as it exhibits an MIC of 15.6 µg/mL against P. aeruginosa, whereas B is inactive [1]. This activity profile positions Pandamarilactonine A as a promising lead for antibiotic development against Gram-negative pathogens.

Alzheimer's Disease and Amyloid Aggregation Studies

For studies focused on Aβ aggregation inhibition, Pandamarilactonine A offers a measurable advantage over Pandamarilactonine B (74% vs. 63% inhibition) [2]. Its superior in vitro potency makes it the preferred choice for cellular and biochemical assays investigating amyloid pathology and for preliminary screening of anti-Alzheimer's agents.

Diabetes Complications and Glycation Research

In models of AGE formation, Pandamarilactonine A consistently outperforms Pandamarilactonine B by 16–18 percentage points across two concentrations [2]. Researchers exploring inhibitors of glycation for diabetic complications or aging studies will benefit from the higher potency and reliability of Pandamarilactonine A.

Stereochemistry-Dependent Pharmacological Profiling

Given the established absolute configuration and enantiomeric enrichment of Pandamarilactonine A, it serves as a well-defined chemical probe for investigating stereochemistry-activity relationships [3][4]. Unlike the racemic Pandamarilactonine B, A provides a defined stereochemical entity essential for reproducible pharmacological data and for deriving reliable SAR insights.

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